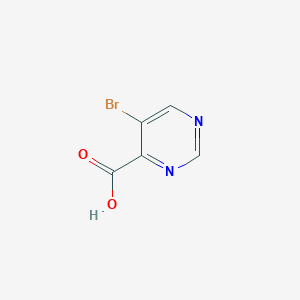

5-Bromopyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZBITVSVYFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612504 | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-60-8 | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromopyrimidine-4-carboxylic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-4-carboxylic Acid

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a bromine atom at the C-5 position and a carboxylic acid at the C-4 position of the pyrimidine ring, offers versatile handles for further chemical modification. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules, including potent protein kinase inhibitors.[3]

The synthesis of functionalized pyrimidines like this one presents unique challenges. The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, which complicates direct electrophilic substitution reactions such as bromination and carboxylation.[4] Consequently, synthetic strategies must be carefully designed to achieve the desired regioselectivity and yield. This guide provides a detailed exploration of the primary synthesis mechanisms for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis Route 1: Ring Formation from Acyclic Precursors

A traditional and fundamental approach to constructing the this compound core involves the condensation of a three-carbon fragment with an amidine. This method builds the heterocyclic ring from the ground up.

Mechanism: Condensation of Mucobromic Acid with Formamidine

This route utilizes mucobromic acid, a readily available 1,3-bifunctional three-carbon precursor, which reacts with formamidine (or its salt) to form the pyrimidine ring.[3][5]

The mechanism proceeds as follows:

-

Amidine Formation: Formamidine acetate or hydrochloride provides the N-C-N fragment necessary for ring closure.

-

Nucleophilic Attack: The amino groups of formamidine act as nucleophiles, attacking the carbonyl and aldehyde-equivalent carbons of mucobromic acid (or its tautomeric forms) in a stepwise manner.

-

Cyclization and Dehydration: An intramolecular condensation reaction occurs, followed by the elimination of water molecules to form the aromatic pyrimidine ring.

-

Tautomerization: The initial product likely exists in a keto form, which then tautomerizes to the more stable aromatic pyrimidine structure.

While this method is direct, it has been reported to suffer from low yields and the formation of significant byproducts, necessitating laborious purification.[3]

Experimental Protocol: Synthesis from Mucobromic Acid

A representative procedure adapted from patent literature involves the following steps:[3]

-

Reaction Setup: Formamidine acetate and mucobromic acid are combined in an alkaline medium, typically using sodium ethoxide in ethanol.

-

Condensation: The mixture is heated (e.g., at 50 °C) to drive the condensation and cyclization reaction.

-

Work-up: After cooling, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration and requires extensive purification, often through chromatography, to isolate the desired compound from numerous byproducts.[3]

Data Presentation: Reaction Parameters

| Starting Materials | Reagents/Solvent | Temperature | Reported Yield | Reference |

| Mucobromic acid, Formamidine acetate | Sodium ethoxide, Ethanol | 50 °C | 3–8% (over two steps including esterification) | [3] |

| Mucobromic acid, Acetamidine hydrochloride | Sodium ethoxide, Ethanol | 50 °C | 42% (for 5-bromo-2-methylpyrimidine-4-carboxylic acid) | [5] |

Workflow Diagram

Caption: Workflow for synthesis from mucobromic acid.

Synthesis Route 2: Functionalization of a Pre-formed Pyrimidine Ring

A more contemporary and often higher-yielding strategy involves modifying a pre-existing pyrimidine ring. The Minisci radical reaction is a powerful example of this approach.

Mechanism: Minisci Homolytic Alkoxycarbonylation

This method introduces the carboxylic acid functionality (as an ester) at the C-4 position of 5-bromopyrimidine through a radical-mediated process known as the Minisci reaction.[3] This approach leverages the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic radical attack.

The mechanism is as follows:

-

Radical Generation: An alkoxycarbonyl radical (e.g., •COOEt) is generated from an alkyl pyruvate (e.g., ethyl pyruvate) using a radical initiator system, such as silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈). The persulfate oxidizes Ag⁺ to Ag²⁺, which then abstracts an electron from the pyruvate to generate the radical.

-

Protonation of Pyrimidine: In an acidic medium, the 5-bromopyrimidine ring is protonated at one of the nitrogen atoms. This protonation further enhances the ring's electron deficiency, making it more reactive towards the nucleophilic radical.

-

Radical Addition: The alkoxycarbonyl radical attacks the protonated pyrimidine ring. The attack is highly regioselective for the C-4 (and C-6) positions, which are the most electron-deficient sites. The bromine atom at C-5 directs the attack preferentially to the adjacent C-4 position.[3]

-

Rearomatization: The resulting radical cation intermediate is oxidized (losing an electron) and deprotonated (losing H⁺) to restore the aromaticity of the pyrimidine ring, yielding the final product, ethyl 5-bromopyrimidine-4-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid using standard acidic or basic conditions.

Experimental Protocol: Minisci Alkoxycarbonylation

A protocol for the synthesis of the ethyl ester is described by Pier-Giorgio et al.:[3]

-

Reaction Setup: 5-bromopyrimidine is dissolved in a biphasic solvent system (e.g., toluene-water) with ethyl pyruvate and acetic acid. Acetic acid helps to solubilize the reactants and maintain an acidic environment.[3]

-

Initiation: Aqueous solutions of silver nitrate and ammonium persulfate are added sequentially to the heated mixture (e.g., 85 °C) to initiate the radical reaction.

-

Reaction Monitoring: The reaction is monitored by GC-MS or TLC until the starting material is consumed.

-

Work-up and Purification: The organic layer is separated, washed, and concentrated. The crude product is then purified by column chromatography to yield ethyl 5-bromopyrimidine-4-carboxylate.

-

Ester Hydrolysis: The purified ester is dissolved in a suitable solvent (e.g., ethanol) and treated with an aqueous base (e.g., NaOH) at room temperature. The reaction is then acidified to precipitate this compound.

Data Presentation: Minisci Reaction Parameters

| Substrate | Radical Precursor | Initiator System | Solvent | Yield (Ester) | Reference |

| 5-Bromopyrimidine | Ethyl Pyruvate | AgNO₃ / (NH₄)₂S₂O₈ | Toluene-H₂O, Acetic Acid | 48-75% | [3] |

| 5-Chloropyrimidine | Ethyl Pyruvate | AgNO₃ / (NH₄)₂S₂O₈ | Toluene-H₂O, Acetic Acid | 55% | [3] |

Mechanism Diagram

Caption: Mechanism of the Minisci radical reaction.

Synthesis Route 3: Hydrolysis of a Nitrile Precursor

Another viable synthetic pathway involves the preparation of a nitrile intermediate, 5-bromo-4-cyanopyrimidine, followed by its hydrolysis to the carboxylic acid. This two-step approach can be highly effective if the nitrile precursor is accessible.

Mechanism: Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid can be catalyzed by either acid or base.[6][7]

-

Acid-Catalyzed Hydrolysis:

-

Protonation: The nitrogen atom of the nitrile group is protonated, which strongly activates the carbon atom toward nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon atom.

-

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a protonated amide.

-

Amide Formation: Deprotonation yields the amide intermediate.

-

Amide Hydrolysis: The amide is then further hydrolyzed under acidic conditions (protonation of the carbonyl oxygen followed by water attack) to yield the carboxylic acid and an ammonium ion.[7]

-

-

Base-Catalyzed Hydrolysis:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group.

-

Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.

-

Amide Hydrolysis: The amide is then hydrolyzed under basic conditions (nucleophilic attack of OH⁻ on the carbonyl carbon) to yield a carboxylate salt and ammonia.

-

Acidification: The final step requires acidification of the reaction mixture to protonate the carboxylate and yield the final carboxylic acid.[6]

-

The synthesis of the required 5-bromo-4-cyanopyrimidine intermediate can be achieved from 5-bromo-4-chloropyrimidine via nucleophilic substitution with a cyanide salt.

Workflow Diagram

Caption: Workflow for synthesis via a nitrile intermediate.

Conclusion and Outlook

The synthesis of this compound can be accomplished through several distinct mechanistic pathways.

-

The classical ring-formation approach using mucobromic acid is conceptually straightforward but often plagued by low yields and purification challenges, making it less ideal for large-scale synthesis.[3]

-

The Minisci radical alkoxycarbonylation of 5-bromopyrimidine represents a more modern, efficient, and scalable alternative. Its high regioselectivity and good yields make it an attractive method for both academic and industrial settings.[3]

-

The nitrile hydrolysis route offers a reliable pathway, provided the 5-bromo-4-cyanopyrimidine intermediate is readily accessible. The hydrolysis step itself is typically robust and high-yielding.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the laboratory's technical capabilities. For producing gram-scale quantities or more, the Minisci reaction appears to be the most promising and efficient strategy reported in recent literature.[3] The continued exploration of direct C-H functionalization techniques may yet provide even more streamlined and atom-economical routes to this valuable building block in the future.[8][9]

References

- Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 49(24), 5439-5465.

- Thiur, M., & Hocek, M. (2018).

- Jiao, J., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synlett, 28(19), 2433-2446.

- Kamal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(31), 4012-4015.

- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem Technical Documents.

- Gouda, A. S., et al. (2015). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 20(8), 14386-14398.

- Verbitskiy, E. V., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines.

- Kamal, A., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- Dow Chemical Co. (1976). Process for bromination of pyrimidine. U.S.

- Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3069-3077.

- Pier-Giorgio, C., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(13), 1857-1860.

- Shanghai Pharmaceutical Industry Institute. (2018). 5-bromouracil synthesis. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). 5-Bromouracil.

- Glaxo Group Limited. (2011). 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. ChemicalBook.

- Brown, D. J., & Nagamatsu, T. (1979). Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. The Journal of Organic Chemistry, 44(12), 2126-2130.

- Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.

- Kress, T. J., & Szymanski, E. (1983). 5-Bromopyrimidine synthesis. Journal of Heterocyclic Chemistry, 20, 1721-1722.

- Buchwald, S. L., et al. (2015). Aminocarbonylation of 5-Bromopyrimidine. Organic Syntheses, 92, 237-248.

- Raju, R., et al. (2023). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.

- Fiveable. (n.d.). 5-bromouracil Definition.

- Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.

- Synblock. (n.d.). 5-Bromo-4-pyrimidinecarboxylic acid.

- El-Gaby, M. S. A. (n.d.).

- MedchemExpress. (n.d.). Pyrimidine-4-carboxylic acid | Biochemical Reagent.

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid.

- The Not So Serious Scientist. (2023, November 23). villain or hero? Mutagenesis with 5-bromouracil in bacteriophages [Video]. YouTube.

- Santa Cruz Biotechnology. (n.d.). Pyrimidine-4-Carboxylic Acid.

- Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 21(23), 7059-7062.

- Shanghai Institute of Pharmaceutical Industry. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- ChemicalBook. (n.d.). 5-BROMO-4-PYRIMIDINECARBOXYLIC ACID.

- Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.

- Suzhou Highfine Biotech Co Ltd. (2015). Preparation method for 5-bromouracil.

- Jiangsu B-Better Pharmaceutical & Chemical Co Ltd. (2015). Preparation method of 5-bromouracil.

- Kumar, A., et al. (2023).

- National Center for Biotechnology Information. (n.d.). 5-Bromopyrimidine.

- BLD Pharm. (n.d.). 5-Bromo-4-pyrimidinecarboxylic acid.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

- Kang, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 237-245.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid - Synblock [synblock.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Spectroscopic Guide to 5-Bromopyrimidine-4-carboxylic Acid: Structural Elucidation for Research and Development

Introduction

5-Bromopyrimidine-4-carboxylic acid (CAS No. 64224-60-8) is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases. The strategic placement of a bromine atom and a carboxylic acid group provides two distinct points for chemical modification, making it a valuable synthon for generating diverse molecular libraries.

Accurate and unambiguous structural confirmation of this intermediate is paramount for the integrity of any research and development program. This technical guide provides an in-depth analysis of the primary spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the spectral features and the experimental methodologies used to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The structure of this compound features three distinct types of protons: two on the pyrimidine ring and one on the carboxylic acid. Due to the absence of adjacent protons, the two aromatic protons are expected to appear as singlets. The carboxylic acid proton is acidic and labile, typically appearing as a broad singlet far downfield.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 | ~9.1 - 9.3 | Singlet | 1H | Deshielded by two adjacent electronegative nitrogen atoms. |

| H6 | ~9.0 - 9.2 | Singlet | 1H | Deshielded by adjacent nitrogen and the electron-withdrawing carboxylic acid. |

| -COOH | >12 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[2] |

Insight from Analogs: Experimental data for the closely related analog, Methyl 5-bromopyrimidine-4-carboxylate , shows two singlets for the pyrimidine protons at δ 9.20 and δ 9.01 ppm.[3] This provides high confidence in the predicted chemical shifts for the aromatic protons of the parent carboxylic acid.

¹³C NMR Spectroscopy: Carbon Framework Characterization

The molecule possesses five carbon atoms, all of which are sp² hybridized and part of either the aromatic ring or the carboxyl group. Therefore, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (based on analysis of its methyl ester analog):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~165 - 170 | Typical range for a carboxylic acid carbon, slightly downfield from an ester.[4] |

| C2 | ~161 | Highly deshielded by two adjacent nitrogen atoms. |

| C6 | ~157 | Deshielded by adjacent nitrogen and attached to the carboxyl group. |

| C4 | ~155 | Quaternary carbon attached to the bromine atom and carboxyl group. |

| C5 | ~118 | Carbon bearing the bromine atom; halogen substitution shifts this upfield relative to other ring carbons. |

Causality from Experimental Analog Data: The ¹³C NMR spectrum of Methyl 5-bromopyrimidine-4-carboxylate shows signals at δ 163.6 (C=O, ester), 161.3, 156.6, 155.3, and 118.1 ppm.[3] The pyrimidine ring carbon shifts are expected to be nearly identical in the carboxylic acid. The primary difference is the carbonyl carbon, which shifts slightly downfield from an ester (δ ~163.6 ppm) to a carboxylic acid (predicted δ ~165-170 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR spectrum is contingent on proper sample preparation and instrument parameterization.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound. For ¹³C NMR, a higher concentration (50-100 mg) is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).[6] Ensure the sample dissolves completely, using gentle vortexing if necessary.

-

If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

-

Data Acquisition:

-

The NMR spectrometer is tuned to the frequencies of ¹H and ¹³C.

-

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Data is acquired over 8-16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required to obtain adequate signal intensity, especially for quaternary carbons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.

The structure of this compound contains several IR-active functional groups: the carboxylic acid O-H and C=O bonds, the aromatic C-H bonds, and the various C=C and C=N bonds of the pyrimidine ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity / Shape | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The extreme broadness is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[7][8] |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Indicates the presence of the carbonyl group, conjugated with the aromatic ring.[7][8] |

| ~3100-3000 | C-H stretch (Aromatic) | Medium-Weak | Characteristic of sp² C-H bonds on the pyrimidine ring. |

| 1600-1450 | C=N and C=C stretch (Ring) | Medium-Strong | A series of bands corresponding to the stretching vibrations within the pyrimidine ring. |

| 1320-1210 | C-O stretch (Carboxylic Acid) | Medium | Associated with the carbon-oxygen single bond of the carboxyl group.[7] |

| < 800 | C-Br stretch | Medium-Strong | Typically found in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its simplicity and speed, requiring minimal to no sample preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from ambient CO₂ and water vapor.[3]

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: Lower the pressure arm to apply firm, consistent contact between the solid sample and the crystal surface. This ensures an efficient interaction between the sample and the evanescent wave of the IR beam.[9]

-

Data Collection: Initiate the sample scan. The instrument typically co-adds 16 to 32 scans to generate the final spectrum with a high signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

-

Cleaning: After analysis, the pressure arm is raised, and the powder is wiped from the crystal surface with a soft tissue, often moistened with a solvent like isopropanol.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

For this compound (C₅H₃BrN₂O₂), the calculated monoisotopic mass is approximately 201.94 Da. A key feature will be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units with roughly equal intensity.

Predicted Mass Spectrometry Data (ESI-Negative Mode):

| m/z (Predicted) | Ion Assignment | Rationale |

| 201 / 203 | [M-H]⁻ | Molecular ion after deprotonation of the carboxylic acid. The 1:1 doublet confirms the presence of one bromine atom. |

| 157 / 159 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the deprotonated molecular ion, a common fragmentation for carboxylic acids. |

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation.[10]

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]

-

Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL in the same solvent. If needed for ionization, a trace amount of a basic modifier (e.g., ammonium hydroxide for negative mode) or acidic modifier (e.g., formic acid for positive mode) can be added.[11]

-

-

Infusion and Ionization:

-

The dilute sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

A high voltage is applied to the capillary tip, nebulizing the solution into a fine mist of charged droplets.

-

A heated drying gas (nitrogen) assists in solvent evaporation, shrinking the droplets until ions are ejected into the gas phase.

-

-

Mass Analysis:

-

The gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum. For this compound, analysis in negative ion mode is often preferred to readily generate the [M-H]⁻ ion.

-

Integrated Spectroscopic Workflow

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. The workflow below illustrates the logical process for confirming the structure of this compound.

Caption: Integrated workflow for structural verification.

Conclusion

The spectroscopic signature of this compound is highly characteristic. Mass spectrometry confirms its molecular weight and the presence of a single bromine atom through its distinctive M/M+2 isotopic pattern. Infrared spectroscopy provides definitive evidence of the carboxylic acid functional group via its hallmark broad O-H and sharp C=O stretching absorptions. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the connectivity of the pyrimidine ring and the relative positions of all substituent groups. By integrating these three techniques, researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable chemical intermediate.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent website. [Link: https://www.agilent.

- Amazon Web Services. (2025). Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba. S3 Repository. [Link: https://s3.amazonaws.com/attachments.clalliance.org/30928/20231123120101_Kyle_Thesis_Final.pdf?response-content-disposition=inline%3B+filename%3D%22Kyle_Thesis_Final.pdf%22%3B+filename%2A%3DUTF-8%27%27Kyle%255fThesis%255fFinal.

- BenchChem. (n.d.). 2-Amino-5-chloropyrimidine-4-carboxylic acid. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/b219483]

- Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from Chemistry LibreTexts website. [Link: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Physical_Chemistry_(Fleming)/09%3A_Vibrational_Spectroscopy/9.03%3A_Experimental_Techniques_of_Vibrational_Spectroscopy/9.3.

- Chemistry LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from Physics LibreTexts. [Link: https://phys.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barstis_and_Woolf)/06%3A_Mass_Spectrometry/6.

- University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford website. [Link: https://ms.chem.ox.ac.uk/services/esi-sample-prep]

- Google Patents. (2013). Indazole derivatives. Retrieved from Google Patents. [Link: https://patents.google.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link: https://www.coursehero.com/file/13670119/13-Experimental-Methods/]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4-Pyrimidinecarboxylic-acid]

- Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from Oregon State University website. [Link: https://oregonstate.edu/instruct/ch361/362spec/c13nmr.htm]

- National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5801197/]

- UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from UCLA website. [Link: https://www.chem.ucla.edu/~harding/IGOC/C/carboxylicacidIR.html]

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link: https://www.ucl.ac.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Calgary website. [Link: https://www.chem.ucalgary.ca/courses/351/WebContent/spectroscopy/ir/ir-tables.html]

- University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from University of Wisconsin-Madison website. [Link: https://www.engr.wisc.edu/wp-content/uploads/2022/08/Lab-9-FTIR-Spectroscopy.pdf]

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link: https://www.cif.iastate.

- National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1133860/]

- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from Chemistry LibreTexts website. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)

- Smolecule. (n.d.). Buy 5-Ethyl-pyrimidine-4-carboxylic acid. Retrieved from Smolecule website. [Link: https://www.smolecule.com/5-ethyl-pyrimidine-4-carboxylic-acid-cas-13650-49-2]

- ChemNet. (n.d.). This compound - CAS Database. Retrieved from ChemNet website. [Link: https://www.chemnet.com/cas/en/64224-60-8/5-bromopyrimidine-4-carboxylic-acid.html]

- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts website. [Link: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_2403%3A_Organic_Chemistry_II_(Moloney)/06%3A_Carboxylic_Acids_and_Nitriles/6.07%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from YouTube. [Link: https://www.youtube.

Sources

- 1. WO2013130855A1 - Indazole derivatives - Google Patents [patents.google.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 6638-79-5 | N,O-Dimethylhydroxylamine HCl | Ertugliflozin | Ambeed.com [ambeed.com]

- 4. CA2716755A1 - Protein kinase modulators - Google Patents [patents.google.com]

- 5. Buy 5-Ethyl-pyrimidine-4-carboxylic acid [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromopyrimidine-4-carboxylic Acid

Introduction: The Significance of 5-Bromopyrimidine-4-carboxylic Acid in Medicinal Chemistry

This compound and its derivatives are heterocyclic compounds of significant interest in the field of drug discovery and development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom and a carboxylic acid group on this scaffold provides valuable handles for synthetic modification and introduces specific physicochemical properties that can be exploited in drug design. The bromine atom can participate in halogen bonding, a directional intermolecular interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The carboxylic acid group, a versatile functional group, can act as a hydrogen bond donor and acceptor, and can be readily converted into a variety of other functional groups, such as esters and amides, to modulate a compound's pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the three-dimensional structure of this compound at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a molecule, providing precise information about bond lengths, bond angles, and intermolecular interactions. This guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Part 1: Synthesis and Preparation of Crystalline Material

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway: A Two-Step Approach

A reliable route to this compound involves a two-step process starting from the commercially available 5-bromopyrimidine. The first step is the introduction of a carboxylate group at the 4-position, followed by hydrolysis to the desired carboxylic acid. A robust method for the regioselective alkoxycarbonylation of 5-halopyrimidines is the Minisci reaction, a radical-based approach.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction [1]

-

To a solution of 5-bromopyrimidine (1.0 eq) in a biphasic solvent system of toluene and water, add ethyl pyruvate (1.5 eq).

-

Separately prepare an aqueous solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.3 eq) and a few drops of concentrated sulfuric acid.

-

Cool the pyrimidine solution to 0-5 °C in an ice bath.

-

To this cooled solution, add 30% hydrogen peroxide (H₂O₂, 1.5 eq) dropwise, followed by the dropwise addition of the iron(II) sulfate solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-bromopyrimidine-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 5-bromopyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2-3 eq) or potassium carbonate (K₂CO₃, 2-3 eq).

-

The reaction can be stirred at room temperature or heated to reflux to expedite the hydrolysis. Microwave-assisted hydrolysis is also a highly efficient option.

-

Monitor the disappearance of the starting material by TLC or LC-MS.

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of aqueous hydrochloric acid (HCl).

-

The desired this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis. The choice of crystallization method and solvent is critical and often requires screening of various conditions. For a small organic molecule like this compound, several techniques are commonly employed.

Common Crystallization Techniques:

-

Slow Evaporation: This is one of the simplest methods. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly. The choice of solvent is crucial; it should be one in which the compound has moderate solubility.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble (the "inner solution") and placing this solution in a sealed container with a larger volume of a solvent in which the compound is poorly soluble (the "outer solution" or "anti-solvent"). The anti-solvent should be miscible with the solvent of the inner solution. Vapor of the anti-solvent slowly diffuses into the inner solution, reducing the solubility of the compound and promoting crystallization.

-

Antisolvent Crystallization: In this method, a solution of the compound is prepared, and an anti-solvent is slowly added to this solution until turbidity is observed. The solution is then slightly warmed until it becomes clear again and allowed to cool slowly to room temperature.

Solvent Selection:

The selection of an appropriate solvent or solvent system is paramount. Solvents commonly used for the crystallization of organic compounds include ethanol, methanol, acetonitrile, ethyl acetate, and acetone. For carboxylic acids, solvents that can engage in hydrogen bonding, such as alcohols, are often good choices. A preliminary solubility screening with small amounts of the compound in a variety of solvents is a prudent first step.

Part 2: X-ray Crystal Structure Analysis

Once a suitable single crystal is obtained, the next phase is the determination of its three-dimensional structure using X-ray diffraction.

The Workflow of Single-Crystal X-ray Diffraction

The process of determining a crystal structure from a single crystal can be broken down into several key steps:

Caption: The workflow of single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A high-quality single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to reduce the intensities to a set of structure factors. The unit cell parameters and the crystal system are also determined at this stage.

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.

-

Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.

-

Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. This includes an analysis of bond lengths, bond angles, and intermolecular interactions.

Crystal Structure of a Closely Related Compound: 5-Bromopyrimidine

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, to illustrate the principles of crystal structure analysis, we will examine the crystal structure of the parent compound, 5-bromopyrimidine (CSD Deposition Number: 669832).

Table 1: Crystallographic Data for 5-Bromopyrimidine

| Parameter | Value |

| CCDC Deposition No. | 669832 |

| Empirical Formula | C₄H₃BrN₂ |

| Formula Weight | 158.98 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit cell dimensions | a = 16.591(3) Å, α = 90° |

| b = 9.833(2) Å, β = 90° | |

| c = 3.8640(8) Å, γ = 90° | |

| Volume | 630.9(2) ų |

| Z | 4 |

| Calculated Density | 1.673 Mg/m³ |

Note: This data is for 5-bromopyrimidine and is used as an illustrative example.

Analysis of the 5-Bromopyrimidine Crystal Structure:

The crystal structure of 5-bromopyrimidine reveals a planar pyrimidine ring, as expected. The molecules are packed in a herringbone motif. The dominant intermolecular interactions are likely to be a combination of C-H···N hydrogen bonds and Br···N halogen bonds. The analysis of these non-covalent interactions is crucial for understanding the forces that govern the crystal packing.

Expected Influence of the Carboxylic Acid Group on the Crystal Structure of this compound

The introduction of a carboxylic acid group at the 4-position of the 5-bromopyrimidine scaffold is expected to have a profound impact on the crystal packing due to its strong hydrogen bonding capabilities. Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a highly stable, centrosymmetric R²₂(8) ring motif.

It is highly probable that the crystal structure of this compound would be dominated by these carboxylic acid dimers. These dimers would then pack in a way that is influenced by other weaker interactions, such as C-H···N hydrogen bonds, C-H···O hydrogen bonds, and potentially Br···N or Br···O halogen bonds. The interplay between the strong carboxylic acid dimer formation and these weaker interactions would dictate the overall three-dimensional architecture of the crystal.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its physicochemical properties and in guiding its use in drug discovery. This guide has outlined a comprehensive approach, from the synthesis of the compound and the growth of single crystals to the detailed analysis of the expected crystal structure. While the specific crystal structure of the title compound is not yet publicly available, the analysis of the closely related 5-bromopyrimidine and the predictable influence of the carboxylic acid group provide a solid framework for what to expect. The methodologies and principles discussed herein are broadly applicable to the study of small molecule crystal structures and are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

-

D. C. D. Butler, P. G. M. Wuts, in Comprehensive Organic Synthesis II, 2nd ed. (eds P. Knochel, G. A. Molander), Elsevier, 2014, Vol. 7, pp. 314-353. [Link]

-

Cambridge Crystallographic Data Centre. CSD Entry 669832. [Link]

-

A. R. Katritzky, C. W. Rees, E. F. V. Scriven (eds.), Comprehensive Organic Functional Group Transformations, Pergamon, 1995, Vol. 5. [Link]

-

G. R. Desiraju, Crystal Engineering: The Design of Organic Solids, Elsevier, 1989. [Link]

-

W. Jones, C. N. R. Rao (eds.), Supramolecular Organization and Materials Design, Cambridge University Press, 2002. [Link]

-

P. G. M. Wuts, T. W. Greene, Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, 2014. [Link]

-

J. W. Steed, J. L. Atwood, Supramolecular Chemistry, 2nd ed., John Wiley & Sons, 2009. [Link]

-

M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed., John Wiley & Sons, 2019. [Link]

-

C. Glidewell, G. Ferguson, C. S. Frampton, Acta Crystallographica Section B: Structural Science, 1993, 49 , 323-331. [Link]

-

A. Gavezzotti, Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids, Oxford University Press, 2007. [Link]

-

G. H. Stout, L. H. Jensen, X-Ray Structure Determination: A Practical Guide, 2nd ed., John Wiley & Sons, 1989. [Link]

-

M. C. Etter, Accounts of Chemical Research, 1990, 23 , 120-126. [Link]

-

F. H. Allen, Acta Crystallographica Section B: Structural Science, 2002, 58 , 380-388. [Link]

-

E. V. Boldyreva, Journal of the Indian Institute of Science, 2003, 83 , 95-115. [Link]

-

A. I. Kitaigorodsky, Molecular Crystals and Molecules, Academic Press, 1973. [Link]

-

J. Bernstein, Polymorphism in Molecular Crystals, Oxford University Press, 2002. [Link]

-

H. M. A. Al-Hazimi, Molecules, 2021, 26 , 432. [Link]

Sources

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 5-Bromopyrimidine-4-carboxylic Acid Derivatives

The pyrimidine ring is a privileged heterocyclic scaffold that forms the backbone of life itself, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2] This fundamental biological role has made pyrimidine and its analogues a fertile ground for medicinal chemists for decades, leading to the development of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, and antimicrobial drugs.[3][4][5]

Within this vast chemical space, this compound has emerged as a particularly valuable and versatile building block. Its structure is strategically functionalized with two key reactive handles: a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This unique arrangement allows for systematic and diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the generation of extensive compound libraries. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a convenient site for amide bond formation or esterification.[6]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols, data summaries, and mechanistic diagrams to provide a field-proven perspective on this promising class of compounds.

Synthetic Strategies: From Core Intermediate to Diverse Libraries

The accessibility of the this compound core is crucial for its utility in drug discovery. While traditional multi-step syntheses were often low-yielding, the advent of modern synthetic methods has made key intermediates more readily available.[7]

A notable advancement is the use of the Minisci homolytic alkoxycarbonylation reaction, which allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from inexpensive 5-bromopyrimidine in significant quantities.[6][7] This method has proven to be a practical and efficient alternative to more conventional, lower-yielding routes.[7]

Once the core is synthesized, the bromine and carboxylic acid functionalities serve as anchor points for diversification. The strategic placement of these groups allows for the construction of complex molecular architectures through a variety of chemical transformations.[6]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is ideal for reactions like Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[8]

-

Amide Bond Formation: The carboxylic acid at the 4-position can be readily converted to an amide. This allows for the coupling of various amines, introducing diverse side chains that can modulate the compound's biological activity, solubility, and pharmacokinetic properties.[6][9]

Workflow: Diversification of the this compound Scaffold

Caption: General synthetic routes for creating a diverse library from 5-bromopyrimidine.

Experimental Protocol: Minisci Alkoxycarbonylation for Ethyl 5-bromopyrimidine-4-carboxylate

This protocol is adapted from a published procedure for the practical, large-scale synthesis of a key intermediate.[7]

-

Reaction Setup: To a biphasic solution of 5-bromopyrimidine (1 equiv.) in toluene and water, add ethyl pyruvate (3 equiv.) and acetic acid.

-

Initiation: While vigorously stirring, add a solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.3 equiv.) in water.

-

Radical Generation: Add hydrogen peroxide (35% wt in H₂O, 3 equiv.) dropwise over 1 hour, maintaining the reaction temperature below 30°C.

-

Reaction Progression: Stir the mixture at room temperature for an additional 2 hours. Monitor the reaction progress by GC-MS.

-

Workup: Once the starting material is consumed, add saturated aqueous sodium thiosulfate to quench any remaining peroxides. Separate the organic layer.

-

Extraction & Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 5-bromopyrimidine-4-carboxylate.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being mainstays of chemotherapy.[4] Derivatives of this compound have shown significant promise as a new generation of anticancer agents, often acting through the inhibition of specific cellular targets.[10]

A prominent example is the development of potent inhibitors of Protein Kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and survival. Ethyl 5-bromopyrimidine-4-carboxylate was identified as a key intermediate in the synthesis of CX-5011, a potent and selective CK2 inhibitor.[7] The synthesis involved a domino Suzuki coupling–intramolecular amide formation, highlighting the utility of the core scaffold.[7]

Other studies have explored novel pyrimidine derivatives that exhibit cytotoxic activity against a range of cancer cell lines, including colon, breast, lung, and cervical cancer.[4] The mechanism of action for these compounds can be multifaceted, including the inhibition of other key enzymes like topoisomerase II or direct intercalation with DNA.[4]

Signaling Pathway: Inhibition of Protein Kinase CK2

Caption: Inhibition of the pro-survival CK2 signaling pathway by a pyrimidine derivative.

Data Summary: In Vitro Cytotoxicity of Novel Pyrimidine Derivatives

The following table summarizes representative data for novel pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5e | MCF-7 (Breast) | 12.47 | [11] |

| 5g | MCF-7 (Breast) | >50 | [11] |

| Compound 4 | LoVo (Colon) | 1.55 ± 0.11 | [4] |

| Compound 7 | A549 (Lung) | 2.15 ± 0.19 | [4] |

| Compound 3a | HepG2 (Liver) | 5.21 ± 0.32 | [12] |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Anti-inflammatory Activities

Beyond cancer, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anti-inflammatory effects.[1][5][14] The hybridization of the pyrimidine core with other pharmacophores, such as isatin, has led to the synthesis of novel compounds with significant antibacterial and antifungal properties.[11]

The mechanism of antimicrobial action can vary but often involves the disruption of essential cellular processes in the pathogen. Similarly, certain pyrimidine derivatives have shown remarkable anti-inflammatory activity, potentially through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

Data Summary: Antimicrobial Activity of Pyrimidine-Isatin Hybrids

The following data represents the zone of inhibition for synthesized compounds against various microbial strains.

| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) | Reference |

| 3a | 14 | 12 | 13 | [11] |

| 3c | 18 | 16 | 17 | [11] |

| Standard (Ciprofloxacin) | 25 | 24 | - | [11] |

| Standard (Fluconazole) | - | - | 22 | [11] |

Zone of inhibition measured in millimeters (mm); a larger zone indicates greater antimicrobial activity.

Experimental Protocol: Agar Disk Diffusion for Antimicrobial Susceptibility

This is a standard method for screening the antimicrobial activity of new compounds.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Dissolve the synthesized pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile paper disks (6 mm diameter) with a defined volume (e.g., 10 µL) of the test compound solution.

-

Placement and Incubation: Place the impregnated disks, along with positive (standard antibiotic) and negative (solvent only) control disks, onto the surface of the inoculated agar plate. Incubate the plates at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disk.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents attached to the pyrimidine core.[2] SAR studies are critical for optimizing potency, selectivity, and drug-like properties.

-

Position 4 (Carboxamide): Modifications at the carboxylic acid position are crucial. For inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), the specific amide substitution pattern dramatically impacts potency.[9] The carboxylic acid itself can be critical, as its esterification can lead to a complete loss of activity in some contexts, suggesting it acts as a hydrogen bond donor or engages in a salt bridge interaction.[15]

-

Position 5 (Bromo substitution): The bromine atom is primarily a synthetic handle for introducing diversity. The nature of the group that replaces the bromine (e.g., via Suzuki coupling) significantly affects the target affinity and overall molecular properties.

-

Other Positions (e.g., 2 and 6): Substitutions at other positions of the pyrimidine ring also play a key role. For instance, in the NAPE-PLD inhibitor series, exchanging a morpholine for an (S)-3-hydroxypyrrolidine at the 6-position reduced lipophilicity and increased activity tenfold.[9]

Diagram: Key SAR Points on the Pyrimidine Scaffold

Caption: Key positions on the pyrimidine-4-carboxylic acid scaffold for SAR studies.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The strategic placement of reactive functional groups on the pyrimidine core provides a robust platform for the synthesis of diverse molecular libraries. Research has consistently demonstrated that these derivatives possess a wide range of biological activities, with particularly strong potential as anticancer, antimicrobial, and specific enzyme inhibitors.

The future of this scaffold in drug discovery is bright. Further exploration should focus on:

-

Novel Target Identification: Screening derivative libraries against a broader range of biological targets to uncover new therapeutic applications.

-

Pharmacokinetic Optimization: Fine-tuning substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and in vivo efficacy.

-

Combinatorial Synthesis: Employing high-throughput synthesis and screening techniques to more rapidly explore the vast chemical space accessible from this scaffold.

-

Structural Biology: Obtaining co-crystal structures of active compounds with their target proteins to rationalize SAR data and guide the design of next-generation inhibitors with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of novel and effective medicines.

References

-

Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]

-

Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

-

Yerragunta, V., et al. (2017). Pyrimidine and its biological activity: a review. ResearchGate. [Link]

-

Kumar, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Sreelatha, K., & George, L. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(7), 735-754. [Link]

-

Ptaszyńska, N., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

-

Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(23), 5764. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2008). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 13(9), 1963-1979. [Link]

-

Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. [Link]

-

Juskelis, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5084. [Link]

-

ResearchGate (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

-

van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 530-550. [Link]

-

Avula, S. R., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Journal of Saudi Chemical Society, 23(3), 326-339. [Link]

-

Al-Sultani, A. A. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1201-1215. [Link]

-

Singh, A., & Kumar, P. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15. [Link]

-

Hernández-García, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]

-

Drug Design Org (n.d.). Structure Activity Relationships. [Link]

-

Schlicker, C., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(16), 1542-1550. [Link]

-

Hilgeroth, A., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(6), 398-404. [Link]

-

Sroka, Z., & Cisowski, W. (2003). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

-

Horishny, V., et al. (2020). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. Pharmaceutical Sciences, 27(3), 353-365. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Versatile Synthon: A Technical Guide to 5-Bromopyrimidine-4-carboxylic Acid in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and advanced materials stems from its unique electronic properties and synthetic versatility.[3] Among the myriad of functionalized pyrimidines, 5-Bromopyrimidine-4-carboxylic acid stands out as a particularly valuable and versatile synthon. This technical guide provides an in-depth exploration of its properties, synthesis, and strategic applications in the construction of complex molecular architectures, with a focus on field-proven insights and detailed experimental protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthon is paramount for its effective and safe utilization.

| Property | Value | Reference |

| CAS Number | 64224-60-8 | [4] |

| Molecular Formula | C₅H₃BrN₂O₂ | [5] |

| Molecular Weight | 202.99 g/mol | [5] |

| Physical Form | Solid | [4] |

| Storage Temperature | Refrigerator | [4] |

Safety Information: this compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

The Dual Reactivity of this compound: A Synthon with Two Faces

The synthetic utility of this compound lies in its two distinct and strategically located functional groups: the bromine atom at the C5 position and the carboxylic acid at the C4 position. This dual reactivity allows for a wide range of selective transformations, making it a powerful building block for combinatorial chemistry and targeted synthesis.

The bromine atom at the C5 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3][6] This allows for the facile introduction of a diverse array of aryl, heteroaryl, amino, and alkynyl substituents. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making the bromo-substituent an ideal compromise between reactivity and stability.[6]

The carboxylic acid at the C4 position offers another handle for chemical modification. It can be readily converted to esters, amides, or other derivatives.[7] Furthermore, the carboxylic acid group can be removed via decarboxylation under specific conditions, providing access to 5-bromopyrimidine.[8][9]

The interplay between these two functional groups is a key consideration in synthetic design. In many cross-coupling reactions, the carboxylic acid can be tolerated without the need for a protecting group. However, for certain sensitive transformations or to avoid potential side reactions, it can be advantageous to first convert the carboxylic acid to an ester.

Core Synthetic Transformations and Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic transformations involving this compound and its derivatives.

Esterification of this compound

The conversion of the carboxylic acid to an ester is a common and often necessary first step to enhance solubility in organic solvents and to protect the acidic proton during subsequent reactions. The Fischer-Speier esterification is a widely used and effective method.[10][11]

Experimental Protocol: Fischer Esterification [7][12][13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 drops) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature and then neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is the primary site for palladium-catalyzed bond formation. The following protocols provide a general framework for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[3][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 5-Bromopyrimidine-4-carboxylate [14][16]

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add ethyl 5-bromopyrimidine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the synthesis of 5-aminopyrimidine derivatives by coupling the bromo-pyrimidine with a wide range of primary and secondary amines.[17][18][19]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 5-Bromopyrimidine-4-carboxylate [6][18]

-

Reaction Setup: In a glovebox, combine ethyl 5-bromopyrimidine-4-carboxylate (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv) in a Schlenk tube.

-

Inert Atmosphere: Seal the tube and remove it from the glovebox.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture in a preheated oil bath at 100-120 °C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine and a terminal alkyne, providing access to 5-alkynylpyrimidine derivatives.[1][20][21]

Experimental Protocol: Sonogashira Coupling of Ethyl 5-Bromopyrimidine-4-carboxylate [1][22]

-